molecular formula C12H11ClN2O B1481437 4-Chloro-6-(4-methoxybenzyl)pyrimidine CAS No. 2091119-19-4

4-Chloro-6-(4-methoxybenzyl)pyrimidine

Cat. No.: B1481437
CAS No.: 2091119-19-4
M. Wt: 234.68 g/mol
InChI Key: PGISCBCKPVUKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(4-methoxybenzyl)pyrimidine is a chemical compound with the molecular formula C12H11ClN2O. It has a molecular weight of 234.68 . The compound is liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11ClN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a liquid . The compound’s country of origin is UA .

Scientific Research Applications

Synthesis and Biological Activity

  • Antitumor Activity

    Compounds synthesized from reactions involving 4-Chloro-6-(4-methoxybenzyl)pyrimidine derivatives have been explored for their antitumor properties. For instance, the synthesis of new 5-(4-alkoxybenzyl)pyrimidines and their evaluation for antitumor activity have indicated potential efficacy in cancer treatment (Grigoryan et al., 2008). Another study focused on the synthesis of imidazole derivatives aimed at mimicking structures with known antimycobacterial activity, revealing several compounds with in vitro efficacy (Miranda & Gundersen, 2009).

  • Antiviral and Antimicrobial Activity

    Research into pyrimidine derivatives also includes the exploration of their antiviral and antimicrobial potential. Some derivatives have shown activity against specific bacterial strains and viral infections, emphasizing the versatility of these compounds in therapeutic applications (Botta et al., 1992).

Chemical Transformations and Synthesis

  • Novel Compound Synthesis

    The development of novel pyrimidine derivatives through chemical synthesis, including those with specific substituents like this compound, plays a crucial role in expanding the library of compounds with potential biological activity. Studies have detailed the synthesis of novel curcumin analogs, showcasing the chemical versatility and potential application of these compounds in biological systems (Chaves et al., 2021).

  • Characterization and Evaluation

    The characterization and evaluation of synthesized compounds, including their spectroscopic and computational analysis, are critical in understanding their properties and potential applications. Research efforts are dedicated to thoroughly characterizing these compounds to evaluate their suitability for further development into therapeutic agents or chemical tools (Rajam et al., 2017).

Properties

IUPAC Name

4-chloro-6-[(4-methoxyphenyl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGISCBCKPVUKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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